REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]=O)=[CH:5][N:4]=1.C([O:13][C:14](=[O:19])[CH2:15]C(C)=O)C.N1CCCCC1.[OH-:26].[Na+].C[CH:29]([OH:31])[CH3:30]>>[C:29]([CH2:30][CH:9]([C:6]1[CH:7]=[N:8][C:3]([O:2][CH3:1])=[N:4][CH:5]=1)[CH2:15][C:14]([OH:13])=[O:19])([OH:31])=[O:26] |f:3.4|
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Name
|
|
Quantity
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9 kg
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Type
|
reactant
|
Smiles
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COC1=NC=C(C=N1)C=O
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Name
|
|
Quantity
|
17.8 kg
|
Type
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reactant
|
Smiles
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C(C)OC(CC(=O)C)=O
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
90 L
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
30 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
Phase separation of the resulting mixture, acidification of the aqueous layer with concentrated hydrochloric acid (23.2 kg)
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Type
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CUSTOM
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Details
|
to pH 2-3 and crystallization
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC(CC(=O)O)C=1C=NC(=NC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 kg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |